molecular formula C19H22N2O B12458518 2-benzyl-3-(butylamino)-3H-isoindol-1-one

2-benzyl-3-(butylamino)-3H-isoindol-1-one

Cat. No.: B12458518
M. Wt: 294.4 g/mol
InChI Key: GIICTNPUJIMYDY-UHFFFAOYSA-N
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Description

2-Benzyl-3-(butylamino)-3H-isoindol-1-one is a synthetic organic compound belonging to the isoindoline family Isoindolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(butylamino)-3H-isoindol-1-one typically involves a multi-step process. One common method starts with the reaction of 2-benzyl-3-nitropropionic acid with butylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired isoindoline structure .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(butylamino)-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

2-Benzyl-3-(butylamino)-3H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(butylamino)-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-nitropropionic acid
  • 2-Benzyl-3-hydroxypyridine
  • 2-Benzyl-3-methyl-1,4-naphthoquinone

Uniqueness

2-Benzyl-3-(butylamino)-3H-isoindol-1-one is unique due to its specific structural features, such as the butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-benzyl-3-(butylamino)-3H-isoindol-1-one

InChI

InChI=1S/C19H22N2O/c1-2-3-13-20-18-16-11-7-8-12-17(16)19(22)21(18)14-15-9-5-4-6-10-15/h4-12,18,20H,2-3,13-14H2,1H3

InChI Key

GIICTNPUJIMYDY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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